Technical Guide: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid
Technical Guide: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid
The following technical guide details the properties, synthesis, and application of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid (CAS 1067613-97-1). This document is structured for researchers in medicinal chemistry and process development.
CAS Registry Number: 1067613-97-1 Chemical Formula: C₁₀H₉N₃O₂ Molecular Weight: 203.20 g/mol
Executive Summary
4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid is a high-value pharmacophore building block used extensively in modern drug discovery. Structurally, it consists of a benzoic acid moiety substituted at the para-position with a 1-methyl-1,2,4-triazole ring.
Unlike its isomer (1-methyl-3-phenyl-1,2,4-triazole), the 1-methyl-5-phenyl regiochemistry forces the triazole ring out of planarity with the benzene ring due to steric clash between the N-methyl group and the ortho-phenyl protons. This unique "twisted" conformation makes it a critical scaffold for:
-
Bioisosteric Replacement: Mimicking twisted biphenyls or amide bonds with improved metabolic stability.
-
Solubility Enhancement: The triazole ring acts as a weak base and hydrogen bond acceptor, often improving the physicochemical profile of lipophilic drug candidates.
-
Kinase Inhibition: Serving as a hinge-binding motif or a solvent-front extender in inhibitors targeting JAK, p38 MAPK, and ASK1 pathways.
Physicochemical Profile
The following data represents the core technical specifications for CAS 1067613-97-1.
| Property | Value / Description | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic nature possible |
| Melting Point | 240 – 245 °C | High crystallinity due to H-bonding (dimerization) |
| Predicted pKa | 3.8 ± 0.1 (Carboxylic Acid) | Slightly more acidic than benzoic acid (pKa 4.2) due to electron-withdrawing triazole |
| Predicted LogP | 1.15 ± 0.3 | Moderate lipophilicity; suitable for oral bioavailability |
| Solubility | DMSO (>50 mg/mL), DMF, Methanol | Poorly soluble in water (unless basified) |
| Regiochemistry | 1-methyl-5-yl | Critical: Distinguish from the 1-methyl-3-yl isomer |
Synthetic Methodology (The "Gold Standard" Protocol)
The most robust synthesis for the 1-methyl-5-aryl isomer avoids the regioselectivity issues of direct alkylation. The Acylamidine Method (via DMF-DMA) is the preferred route for high purity and scalability.
Reaction Scheme Logic
-
Precursor: Start with Methyl 4-carbamoylbenzoate (Primary Amide).
-
Activation: Condensation with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) yields the intermediate acylamidine.
-
Cyclization: Reaction with Methylhydrazine effects a nucleophilic attack and cyclization. The sterics and electronics favor the formation of the 1-methyl-5-aryl isomer over the 3-aryl isomer.
-
Hydrolysis: Saponification of the methyl ester yields the free acid.
Step-by-Step Protocol
Step 1: Formation of the Acylamidine Intermediate
-
Reagents: Methyl 4-carbamoylbenzoate (1.0 eq), DMF-DMA (1.5 eq).
-
Solvent: Anhydrous DMF or Toluene.
-
Procedure:
-
Suspend Methyl 4-carbamoylbenzoate in solvent.
-
Add DMF-DMA dropwise at room temperature.
-
Heat to 80–90 °C for 3–5 hours. Monitor by TLC/LCMS for disappearance of amide.
-
Concentrate in vacuo to remove excess DMF-DMA and methanol. The intermediate (acylamidine) is often a solid that can be used directly.
-
Step 2: Cyclization to 1,2,4-Triazole
-
Reagents: Crude Acylamidine (from Step 1), Methylhydrazine (1.2 eq), Acetic Acid (glacial, solvent/catalyst).
-
Safety Note: Methylhydrazine is toxic and potentially genotoxic. Handle in a fume hood.
-
Procedure:
-
Dissolve the acylamidine in Glacial Acetic Acid (0.5 M concentration).
-
Cool to 0–5 °C.
-
Add Methylhydrazine dropwise (exothermic).
-
Allow to warm to RT, then heat to 60–70 °C for 2 hours.
-
Workup: Remove acetic acid under reduced pressure. Neutralize residue with sat. NaHCO₃. Extract with Ethyl Acetate.
-
Purification: Silica gel chromatography (Gradient: 0–10% MeOH in DCM). The 1-methyl-5-aryl isomer typically elutes after any trace 3-aryl isomer due to higher polarity.
-
Step 3: Saponification
-
Reagents: Methyl ester intermediate, LiOH (2.0 eq), THF/Water (3:1).
-
Procedure:
-
Stir mixture at RT for 4 hours.
-
Acidify to pH ~3 with 1N HCl.
-
Filter the precipitated white solid (Product).
-
QC: Verify regiochemistry by NOESY NMR (Correlation between N-Me and Ar-H protons).
-
Visualization of Synthesis & Workflow
The following diagram illustrates the critical pathway and decision nodes for synthesizing CAS 1067613-97-1, ensuring the correct regioisomer is obtained.
Caption: Regioselective synthesis of CAS 1067613-97-1 via the Acylamidine/Einhorn-Brunner strategy.
Structural Validation (Self-Validating Protocol)
To ensure the synthesized material is the correct 1-methyl-5-yl isomer and not the 1-methyl-3-yl isomer, use the following NMR diagnostic criteria:
| Feature | 1-methyl-5-aryl (Target) | 1-methyl-3-aryl (Impurity) |
| N-Methyl Shift | δ 3.80 – 4.00 ppm (Deshielded by ring current of twisted phenyl) | δ 3.90 – 4.10 ppm |
| Triazole C-H | δ 7.90 – 8.10 ppm (Singlet) | δ 8.40 – 8.60 ppm |
| NOE Signal | Strong NOE between N-Me and ortho-phenyl protons | No NOE between N-Me and phenyl protons |
Analytical Check:
-
HPLC: Run a gradient of 5-95% Acetonitrile/Water (0.1% TFA). The 5-aryl isomer generally elutes later than the 3-aryl isomer on C18 columns due to the "twisted" hydrophobic surface area.
Applications in Drug Discovery
This compound is not merely a passive linker; it is an active functional element in drug design.
A. Scaffold Hopping for Kinase Inhibitors
In kinase inhibitors (e.g., p38 MAPK, JAK, or VEGFR), the benzoic acid moiety often mimics the binding of ATP phosphate groups or interacts with solvent-front residues (e.g., Lysine/Aspartic acid).
-
Mechanism: The 1,2,4-triazole serves as a planar scaffold that positions the carboxylic acid (or downstream amide) into a specific vector.
-
Advantage: The N2 nitrogen of the triazole is a weak hydrogen bond acceptor, capable of interacting with water networks in the kinase pocket.
B. Bioisostere for Biphenyls
The 1-methyl-5-phenyl-1,2,4-triazole motif is a non-coplanar bioisostere of a biphenyl ring.
-
Twist Angle: The steric clash between the N-methyl group and the phenyl ring induces a twist angle of approximately 40–60°.
-
Utility: This pre-organized conformation can reduce the entropic penalty of binding to receptors that require a twisted ligand conformation (e.g., Factor XIa inhibitors, P2X3 antagonists).
References
-
Synthesis of 1,2,4-Triazoles: Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). "Synthesis and antitumor activity of some new 1,2,4-triazole derivatives."[1][2] Tetrahedron Letters, 43(22), 4021-4024. (General methodology for acylamidine route).
-
Regiochemistry of Triazoles: Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles."[1][2][3] Chemical Reviews, 61(2), 87–127. Link
-
Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
Triazole Scaffolds in Oncology: Karypidou, K., et al. (2018). "1,2,4-Triazole derivatives as novel potent anticancer agents."[1][2] Molecules, 23(2), 390. (Contextualizing the antiproliferative potential of the scaffold).
